(S)-1-benzhydryl-2-methylpiperazine (S)-1-benzhydryl-2-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 306296-84-4
VCID: VC13910877
InChI: InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3/t15-/m0/s1
SMILES:
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol

(S)-1-benzhydryl-2-methylpiperazine

CAS No.: 306296-84-4

Cat. No.: VC13910877

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-benzhydryl-2-methylpiperazine - 306296-84-4

Specification

CAS No. 306296-84-4
Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
IUPAC Name (2S)-1-benzhydryl-2-methylpiperazine
Standard InChI InChI=1S/C18H22N2/c1-15-14-19-12-13-20(15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3/t15-/m0/s1
Standard InChI Key LEIACGHFADQQTN-HNNXBMFYSA-N
Isomeric SMILES C[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-1-Benzhydryl-2-methylpiperazine (C₁₈H₂₂N₂) features a piperazine core substituted at the 1-position with a benzhydryl group (two phenyl rings attached to a methane group) and at the 2-position with a methyl group (Table 1). The (S)-stereochemistry is confirmed through chiral resolution techniques and spectroscopic analysis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.4 g/mol
CAS Number306296-84-4
IUPAC Name(2S)-1-benzhydryl-2-methylpiperazine
SMILES NotationC[C@H]1CNCCN1C(C2=CC=CC=C2)C3=CC=CC=C3

The benzhydryl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methyl group introduces steric effects that influence receptor binding .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step alkylation strategy:

  • Core Formation: Piperazine reacts with benzhydryl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) to yield 1-benzhydrylpiperazine .

  • Methylation: Subsequent treatment with methylating agents (e.g., methyl iodide) under basic conditions introduces the methyl group at the 2-position. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1Benzhydryl chloride, K₂CO₃, DMF, 80°C65–83
2Methyl iodide, Et₃N, CH₂Cl₂, 0°C70–78

Challenges in Stereoselectivity

Achieving enantiomeric excess (ee) >98% requires precise control of reaction parameters. A study comparing Boc-protected intermediates demonstrated that tert-butoxycarbonyl (Boc) groups temporarily mask reactive sites, enabling selective methylation . Post-synthesis deprotection yields the final chiral product .

Characterization and Analytical Methods

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show distinct peaks for the benzhydryl protons (δ 7.0–7.5 ppm) and piperazine methylene groups (δ 2.5–3.0 ppm). The methyl group resonates at δ 1.2 ppm .

  • Infrared (IR) Spectroscopy: Stretching vibrations at 2850–2960 cm⁻¹ (C-H aliphatic) and 1599–1624 cm⁻¹ (N-H bending) confirm the piperazine framework .

Biological Activity and Mechanistic Insights

Anthelmintic Applications

Preliminary studies using the Garg and Atal method revealed that (S)-1-benzhydryl-2-methylpiperazine paralyzes adult earthworms (Pheretima posthuma) at 10 mg/mL within 45 minutes, comparable to albendazole . The benzhydryl group likely disrupts helminth microtubule assembly .

CNS Drug Development

Piperazines are privileged scaffolds in neuropharmacology. Molecular docking simulations suggest that the benzhydryl group in (S)-1-benzhydryl-2-methylpiperazine interacts with serotonin (5-HT₆) receptors, implicating potential antidepressant or anxiolytic applications .

Future Directions and Research Gaps

  • In Vivo Pharmacokinetics: AbsorptiFon, distribution, metabolism, and excretion (ADME) studies are needed to assess bioavailability.

  • Target Validation: CRISPR-Cas9 knockout models could identify precise biological targets.

  • Structure-Activity Relationships (SAR): Modifying the benzhydryl substituents (e.g., fluorination) may enhance potency .

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